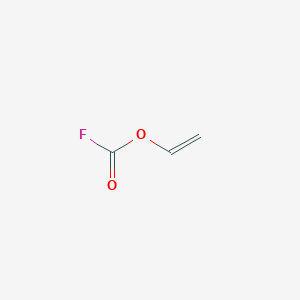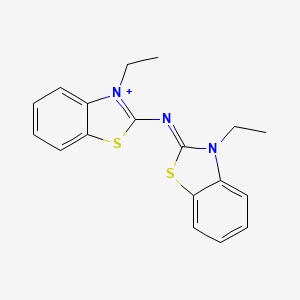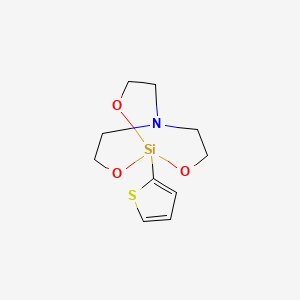
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organic compound featuring a unique bicyclic structure The compound contains a thienyl group, which is a five-membered ring containing sulfur, and a silabicyclo framework, which includes silicon, oxygen, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-1-thiophene, under specific conditions.
Construction of the Silabicyclo Framework: The silabicyclo structure is formed by reacting silicon-containing reagents with oxygen and nitrogen-containing compounds. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl ring or the silabicyclo framework are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound’s unique structure makes it suitable for use in materials science, including the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic systems, while the silabicyclo framework can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Furyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with a furyl group instead of a thienyl group.
1-(2-Pyridyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Contains a pyridyl group, offering different electronic properties.
Uniqueness: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
41422-87-1 |
|---|---|
Molekularformel |
C10H15NO3SSi |
Molekulargewicht |
257.38 g/mol |
IUPAC-Name |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15NO3SSi/c1-2-10(15-9-1)16-12-6-3-11(4-7-13-16)5-8-14-16/h1-2,9H,3-8H2 |
InChI-Schlüssel |
GEBJEDOKPRVAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



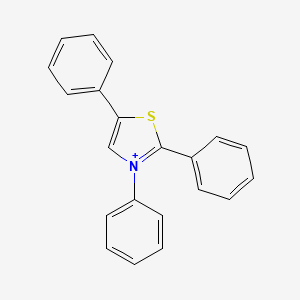
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)

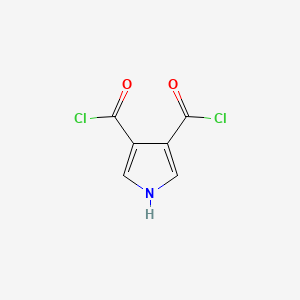
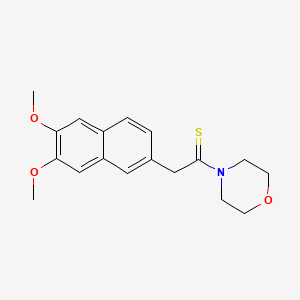
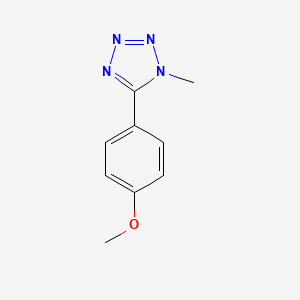
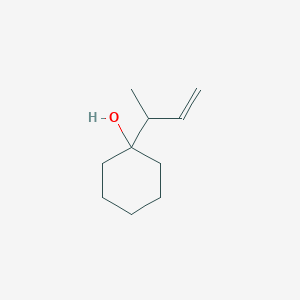
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
